4-(4-t-Butylsulfamoylphenyl)picolinic acid
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Overview
Description
4-(4-t-Butylsulfamoylphenyl)picolinic acid is an organic compound with the molecular formula C16H18N2O4S It is a derivative of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a t-butylsulfamoyl group attached to the phenyl ring, which is further connected to the picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-t-Butylsulfamoylphenyl)picolinic acid typically involves the following steps:
Formation of the t-Butylsulfamoyl Group: The t-butylsulfamoyl group can be introduced to the phenyl ring through a sulfonation reaction, where t-butylamine reacts with a sulfonyl chloride derivative.
Coupling with Picolinic Acid: The sulfonated phenyl compound is then coupled with picolinic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-t-Butylsulfamoylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinic acid moiety.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-t-Butylsulfamoylphenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)picolinic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with metal ions, forming stable complexes that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A simpler derivative without the t-butylsulfamoyl group.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at a different position.
Isonicotinic Acid: Another isomer with the carboxyl group at yet another position.
Uniqueness
4-(4-t-Butylsulfamoylphenyl)picolinic acid is unique due to the presence of the t-butylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form stable complexes with metals and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-11(5-7-13)12-8-9-17-14(10-12)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYPENOVPMCCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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